molecular formula C22H18N6O B12393359 Utrophin modulator 1

Utrophin modulator 1

Cat. No.: B12393359
M. Wt: 382.4 g/mol
InChI Key: NADOKXPEOBZOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Utrophin modulator 1 is a small molecule compound designed to upregulate the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe X-linked recessive disorder characterized by progressive muscle degeneration and weakness due to mutations in the dystrophin gene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of utrophin modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One of the known synthetic routes includes the preparation of 2-arylbenzoxazole derivatives, which are then subjected to various reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Utrophin modulator 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Utrophin modulator 1 has several scientific research applications, including:

Mechanism of Action

Utrophin modulator 1 exerts its effects by targeting specific molecular pathways involved in the regulation of utrophin expression. The compound binds to the aryl hydrocarbon receptor, acting as an antagonist, which leads to the upregulation of utrophin transcription. This results in increased utrophin levels in muscle cells, providing structural support and stability to the muscle fibers .

Properties

Molecular Formula

C22H18N6O

Molecular Weight

382.4 g/mol

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-6-quinolin-7-ylpyrimidine-2-carbohydrazide

InChI

InChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29)

InChI Key

NADOKXPEOBZOFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.